Zoledronate disodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zoledronate disodium involves the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis. The key steps include:
Formation of the intermediate: Imidazole reacts with phosphorus trichloride in the presence of acetic acid to form an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to produce zoledronic acid.
Neutralization: Zoledronic acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is typically carried out in a controlled environment to prevent contamination and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Zoledronate disodium undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidative degradation, particularly at elevated temperatures.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly with other phosphorus-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Phosphorus trichloride and acetic acid are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Zoledronate disodium has a wide range of scientific research applications:
Mechanism of Action
Zoledronate disodium exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral. This inhibition of osteoclast activity leads to a decrease in bone resorption and an increase in bone density . The molecular target of this compound is farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .
Comparison with Similar Compounds
Alendronate: Another bisphosphonate used to treat osteoporosis.
Ibandronate: Used for the treatment of osteoporosis, it is available in both oral and intravenous forms.
Risedronate: Another oral bisphosphonate used to treat osteoporosis and Paget’s disease of bone.
Uniqueness of Zoledronate Disodium: this compound is unique due to its high potency and long duration of action. It is administered as an intravenous infusion, which allows for less frequent dosing compared to oral bisphosphonates. This makes it particularly useful for patients who have difficulty adhering to daily or weekly oral medication regimens .
Properties
CAS No. |
131654-46-1 |
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Molecular Formula |
C5H8N2Na2O7P2 |
Molecular Weight |
316.05 g/mol |
IUPAC Name |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate |
InChI |
InChI=1S/C5H10N2O7P2.2Na/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 |
InChI Key |
OPQQEYHAVUNQNA-UHFFFAOYSA-L |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
131654-46-1 | |
Synonyms |
2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid CGP 42'446 CGP 42446 CGP 42446A CGP-42'446 CGP-42446 CGP42'446 CGP42446 zoledronate zoledronic acid zoledronic acid anhydrous Zometa |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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